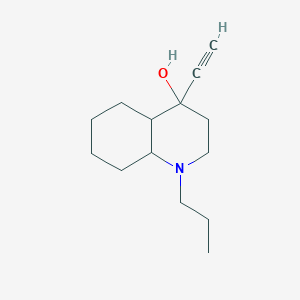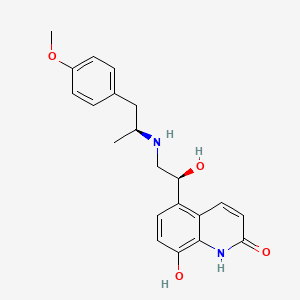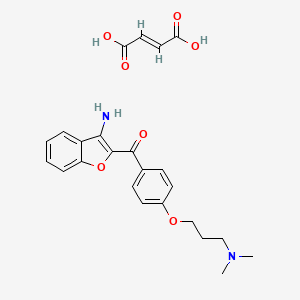
N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Chlorination: The benzofuran ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated benzofuran is reacted with piperidine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for the treatment of various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide: Contains a bromine atom instead of chlorine, which may result in different reactivity and biological properties.
Uniqueness
N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This may result in distinct biological activities compared to similar compounds.
Properties
CAS No. |
105801-53-4 |
|---|---|
Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-4-5-14-12(8-11)13(10-20-14)17-15(19)9-18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-10H2,(H,17,19) |
InChI Key |
MFYZBLZBUTXXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2COC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
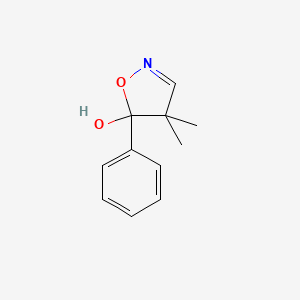
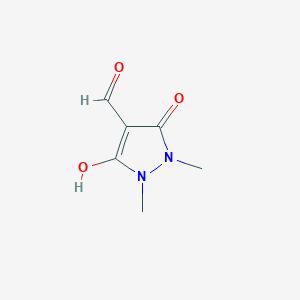
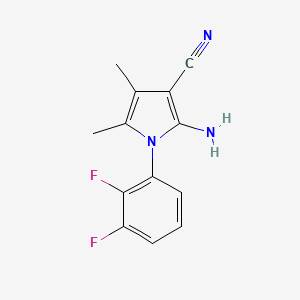

![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
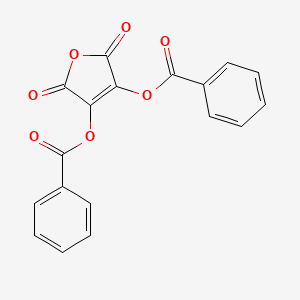
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
